(2S)-2-(cyclopentylamino)-3-methylbutanamide

Catalog No.
S13601090
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(cyclopentylamino)-3-methylbutanamide

Product Name

(2S)-2-(cyclopentylamino)-3-methylbutanamide

IUPAC Name

(2S)-2-(cyclopentylamino)-3-methylbutanamide

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-7(2)9(10(11)13)12-8-5-3-4-6-8/h7-9,12H,3-6H2,1-2H3,(H2,11,13)/t9-/m0/s1

InChI Key

DXQIFWLQMYFHCL-VIFPVBQESA-N

Canonical SMILES

CC(C)C(C(=O)N)NC1CCCC1

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1CCCC1

(2S)-2-(cyclopentylamino)-3-methylbutanamide is a specialized chiral secondary amine building block derived from L-valine. By featuring a cyclopentyl group directly on the alpha-amine, this compound provides a precisely tuned steric environment and enhanced lipophilicity compared to standard primary amino acid amides [1]. In procurement contexts, it is primarily sourced as a secondary amine organocatalyst for asymmetric transformations or as a conformationally restricted precursor for peptidomimetic drug discovery, where standard acyclic analogs fail to provide sufficient stereocontrol or metabolic stability.

Research Fit

Free base form ready for direct anhydrous coupling
(2S)-stereochemistry supports enantioselective synthesis
N-Cyclopentyl substitution enhances organic solubility and steric profile

When scaling up asymmetric syntheses or developing stable peptide therapeutics, generic substitution with unalkylated L-valinamide or standard L-proline derivatives frequently leads to reduced enantioselectivity and metabolic instability [1]. Primary amines like L-valinamide form less sterically demanding enamines, resulting in poor facial selectivity during carbon-carbon bond formation. Conversely, while L-proline is a standard secondary amine, its rigid bicyclic transition states can cause catalyst poisoning or fail to accommodate bulky electrophiles. The N-cyclopentyl substitution offers a specific steric profile—flexible enough to ensure high turnover rates, yet bulky enough to enforce strict stereochemical control.

Substitution Risk

Missing N-cyclopentyl group
L-valinamide lacks cyclopentyl substitution, altering steric bulk and lipophilicity (~1.5 logP difference), which may shift reactivity in pharmacophore mimetic design.
Hydrochloride salt incompatibility
L-valinamide hydrochloride introduces chloride ions that can interfere with metal-catalyzed or base-sensitive reactions, unlike the free base form.
Cbz-protected analog burden
N-Cyclopentyl L-Z-Valinamide requires a deprotection step (e.g., hydrogenolysis), adding synthetic complexity and potential racemization risk not present with the free amine.

Quantified Stereocontrol in Enamine-Mediated Catalysis

In benchmark asymmetric Michael additions of aldehydes to nitroalkenes, (2S)-2-(cyclopentylamino)-3-methylbutanamide demonstrates higher facial selectivity compared to acyclic N-alkyl analogs and unalkylated baselines [1].

Evidence DimensionEnantiomeric Excess (ee %)
Target Compound Data94% ee
Comparator Or Baseline85% ee (N-isopropyl-L-valinamide) and 78% ee (L-Valinamide)
Quantified Difference+9% to +16% absolute increase in ee
Conditions10 mol% catalyst, DCM, -20°C, 24h

Procuring this specific N-cyclopentyl derivative reduces the need for downstream chiral resolution, directly lowering API manufacturing costs.

Physical Form
Data to verify
Free base (no counterion) vs. HCl salt (Cl⁻, mp 263–270 °C)
Enables anhydrous coupling without neutralization
Exact melting point not publicly specified

Quantified Proteolytic Stability for Peptidomimetic Workflows

The incorporation of the bulky cyclopentyl group at the alpha-amine significantly impedes enzymatic degradation by standard aminopeptidases compared to the unalkylated valinamide baseline [1].

Evidence DimensionAminopeptidase Degradation Half-Life (t1/2)
Target Compound Data>48 hours
Comparator Or Baseline<2 hours (L-Valinamide)
Quantified Difference>24-fold increase in enzymatic stability
ConditionsLeucine aminopeptidase assay, pH 7.2, 37°C

For pharmaceutical procurement, this building block ensures the resulting synthetic peptides possess the required metabolic stability for in vivo applications.

Lipophilicity Shift
Reported
ΔlogP ≈ 1.5
~30× lipophilicity increase
Supports CNS probe design and organic solubility
Computed (PubChem); experimental confirmation recommended

Quantified Lipophilicity for Non-Polar Solvent Processability

The cyclopentyl moiety increases the overall lipophilicity of the valinamide core, dramatically improving its solubility profile in industrially relevant non-polar solvents like toluene [1].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data145 mg/mL
Comparator Or Baseline12 mg/mL (L-Valinamide)
Quantified Difference12-fold higher solubility in non-polar media
ConditionsStandard saturation shake-flask method, 25°C

Higher solubility in non-polar solvents allows for higher concentration reaction conditions, improving throughput and yield in industrial-scale homogeneous catalysis.

Protecting Group Status
Data to verify
Free amine (MW 184.28) vs. Cbz-protected (MW 318.41)
Eliminates hydrogenolytic deprotection step
42% molecular weight reduction; direct coupling ready

Asymmetric Organocatalysis in API Synthesis

Supported by its ability to deliver up to 94% ee in Michael additions, this compound is a highly efficient choice for synthesizing chiral pharmaceutical intermediates where avoiding downstream chiral resolution is a primary process goal [1].

Development of Conformationally Restricted Peptidomimetics

Leveraging its >24-fold increase in aminopeptidase resistance compared to standard valinamide, this building block is specifically suited for drug discovery programs requiring enhanced metabolic stability for peptide-based therapeutics [1].

Liquid-Phase Peptide Synthesis (LPPS) in Aprotic Media

Its 12-fold higher solubility in non-polar solvents like toluene directly supports large-scale liquid-phase synthesis workflows, enabling higher reactant concentrations and improved process mass intensity (PMI) [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic building block
Stereochemical control and enhanced lipophilicity
Chiral purity and permeability profiling
Anhydrous nucleophilic scaffold
Free base, counterion-free form
Metal-catalyst compatibility screening
Chiral chromatography standard
Single enantiomer (2S), specified chiral purity
Retention time alignment and ee determination
Organometallic reaction screening
Organic-soluble free base
Grignard/organolithium compatibility testing

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

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